molecular formula C8H10N2O4S B135798 2-Methoxy-5-sulfamoylbenzamide CAS No. 52395-25-2

2-Methoxy-5-sulfamoylbenzamide

Cat. No. B135798
CAS RN: 52395-25-2
M. Wt: 230.24 g/mol
InChI Key: GTKYLVJCMKDNTH-UHFFFAOYSA-N
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Description

2-Methoxy-5-sulfamoylbenzamide, also known as MSB, is a sulfonamide-based organic compound that has been used in a variety of scientific research applications. MSB is a member of the sulfonamide family of compounds, which are widely used in pharmaceutical and industrial applications. MSB is a white crystalline solid, with a molecular weight of 227.25 g/mol. It has a melting point of 124-126 °C and is soluble in water and ethanol. MSB is a useful tool for researchers due to its ability to inhibit enzymes and act as a substrate for certain biochemical reactions.

Scientific Research Applications

Antidopaminergic Effects and Hormonal Impact

  • Perez and von Lawzewitsch (1984) investigated the effects of N-[(1-ethyl-2-pyrrolidinyl)methyl] )-2-methoxy-5-sulfamoylbenzamide (sulpiride) on hormonal secretions in castrated male rats. The study revealed that sulpiride, a psychotropic drug, significantly influences prolactin and gonadotroph secretions, leading to cytological changes in the adenohypophysis. These findings highlight the drug's potent antidopaminergic properties and its impact on hormonal balance in mammals (Perez & von Lawzewitsch, 1984).

Hypoglycemic and Hypolipidemic Activities

  • Ahmadi et al. (2014) conducted a study on glibenclamide, a derivative of 2-methoxy-5-sulfamoylbenzamide, to evaluate its hypoglycemic and hypolipidemic effects. They synthesized new analogues of glibenclamide, showing that these modifications could enhance the drug's anti-hyperglycemic and anti-lipidemic effects in diabetic rats. This research contributes to the understanding of the therapeutic potential of 2-methoxy derivatives in managing diabetes and related metabolic disorders (Ahmadi et al., 2014).

Inhibition of Steroid Sulfatase Activity

  • Ciobanu et al. (2003) explored the use of 2-methoxy derivatives of estrogenic inhibitors for targeting steroid sulfatase activity. They found that these compounds maintain their potent inhibitory effect on steroid sulfatase while eliminating estrogenic action. This research is significant for its potential applications in blocking estrogen action from inactive precursors, offering insights into new therapeutic strategies for hormone-dependent diseases (Ciobanu et al., 2003).

Mechanism of Action

Target of Action

2-Methoxy-5-sulfamoylbenzamide, also known as Sulpiride, is a selective D2 dopamine receptor antagonist . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

As a D2 dopamine receptor antagonist, this compound binds to these receptors and inhibits their activity . This prevents dopamine, a neurotransmitter, from exerting its effects, leading to changes in the transmission of signals within the brain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By blocking D2 dopamine receptors, it alters the normal functioning of this pathway, which can lead to changes in mood, behavior, and motor control.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on D2 dopamine receptors. This can lead to a reduction in the effects of dopamine, which may be beneficial in conditions such as schizophrenia where there is thought to be overactivity of dopaminergic neurons .

properties

IUPAC Name

2-methoxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-7-3-2-5(15(10,12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKYLVJCMKDNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52395-25-2
Record name 2-Methoxy-5-sulfamoylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHOXY-5-SULFAMOYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZFR2SNF7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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